![molecular formula C12H11NO2 B071354 [4-(Pyrid-2-yloxy)phenyl]methanol CAS No. 194017-70-4](/img/structure/B71354.png)

[4-(Pyrid-2-yloxy)phenyl]methanol

Descripción general

Descripción

Molecular Structure Analysis

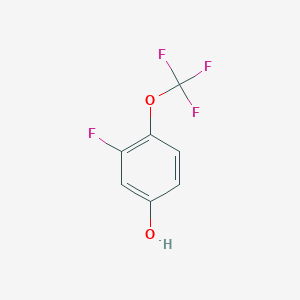

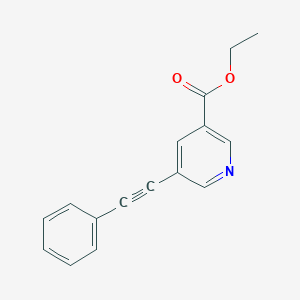

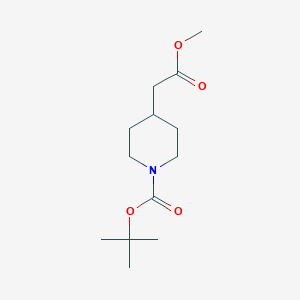

The molecular formula of “[4-(Pyrid-2-yloxy)phenyl]methanol” is C12H11NO2 . Its structure includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a phenyl group (a six-membered carbon ring) via an oxygen atom . The phenyl group also has a methanol (CH2OH) group attached to it .Physical And Chemical Properties Analysis

“[4-(Pyrid-2-yloxy)phenyl]methanol” has a molecular weight of 201.23 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, a boiling point of 353.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.8±24.6 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds

[4-(Pyrid-2-yloxy)phenyl]methanol serves as a precursor in the synthesis of novel pyrimidine derivatives with anti-fibrotic activity. These compounds have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Organic Synthesis: Intermediate for Heterocyclic Compounds

This chemical is used as an intermediate in the construction of heterocyclic compound libraries. Heterocyclic compounds are crucial in various biological processes and the development of pharmaceuticals due to their diverse biological activities .

Pharmacological Research: Development of Privileged Structures

The pyrimidine moiety, often present in [4-(Pyrid-2-yloxy)phenyl]methanol derivatives, is considered a privileged structure in medicinal chemistry. It is associated with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Chemical Biology: Study of Biological Activities

Derivatives of [4-(Pyrid-2-yloxy)phenyl]methanol are designed and synthesized to evaluate their biological activities against various cell lines. This helps in identifying new therapeutic agents with specific biological targets .

Safety and Hazards

“[4-(Pyrid-2-yloxy)phenyl]methanol” is classified as hazardous under the Hazardous Products Regulations . It’s harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXOQRCIVCMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591333 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyrid-2-yloxy)phenyl]methanol | |

CAS RN |

194017-70-4 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)